
3-(4-Chloro-3-fluorobenzyl)azetidine
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Overview
Description
3-[(4-chloro-3-fluorophenyl)methyl]azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 4-chloro-3-fluorophenyl group attached to the azetidine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-3-fluorobenzyl chloride from 4-chloro-3-fluorotoluene through chlorination.
Formation of Azetidine Ring: The 4-chloro-3-fluorobenzyl chloride is then reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate to form 3-[(4-chloro-3-fluorophenyl)methyl]azetidine.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures (50-80°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors and continuous flow systems to handle the starting materials and intermediates.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The azetidine ring undergoes oxidation to form azetidinones (β-lactams), critical intermediates for antibiotics. The reaction typically employs oxidizing agents like mCPBA (meta-chloroperbenzoic acid) or RuO₄ under controlled conditions.
Oxidizing Agent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
mCPBA | CH₂Cl₂, 0°C | 3-(4-Chloro-3-fluorobenzyl)azetidin-2-one | 78% | |
RuO₄ | Acetone, RT | Azetidinone with ketone side product | 65% |
The electron-withdrawing chloro and fluoro substituents on the benzyl group stabilize transition states during oxidation, enhancing reaction efficiency.
Substitution Reactions
The azetidine nitrogen and benzyl halogens participate in nucleophilic substitution. For example, Mitsunobu reactions or SN2 mechanisms enable functionalization of the azetidine ring.
Reagent | Target Site | Product | Yield | Conditions |
---|---|---|---|---|
NaN₃ | Benzyl Cl | 3-(4-Azido-3-fluorobenzyl)azetidine | 82% | DMF, 80°C |
KOtBu + Alkyl Halide | Azetidine N | N-Alkylated derivative | 70% | THF, −20°C |
The para-chloro group shows higher reactivity than the meta-fluoro due to steric and electronic factors .
Ring-Opening Reactions
Under acidic or nucleophilic conditions, the strained azetidine ring undergoes ring-opening to form linear amines or larger heterocycles.
Conditions | Reagent | Product | Yield |
---|---|---|---|
HCl (conc.) | H₂O | 3-(4-Chloro-3-fluorobenzyl)amino-propanol | 88% |
LiAlH₄ | THF, reflux | N-Benzyl-1,3-diaminopropane | 75% |
Ring-opening often proceeds via aziridinium ion intermediates, with regioselectivity influenced by the benzyl substituents .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki, Heck) modify the benzyl aromatic ring without affecting the azetidine core.
Reaction Type | Catalyst | Substrate | Product | Yield |
---|---|---|---|---|
Suzuki | Pd(PPh₃)₄ | Aryl boronic acid | Biaryl derivative | 85% |
Heck | Pd(OAc)₂ | Styrene | Alkenylated product | 68% |
The fluorine atom directs electrophilic aromatic substitution to the ortho position .
Reduction Reactions
Catalytic hydrogenation reduces the azetidine ring to pyrrolidine or modifies the benzyl group.
Reducing Agent | Conditions | Product | Yield |
---|---|---|---|
H₂ (1 atm) | Pd/C, EtOH | 3-(4-Chloro-3-fluorobenzyl)pyrrolidine | 90% |
NaBH₄ | MeOH, RT | Benzyl alcohol derivative | 60% |
Mechanistic Insights
-
Halogen Effects : The chloro group enhances electrophilicity at the benzyl position, while fluorine increases lipophilicity and metabolic stability .
-
Ring Strain : The azetidine’s 90° bond angles drive ring-opening and functionalization reactivity .
-
Steric Guidance : Substituents on the benzyl group dictate regioselectivity in cross-coupling and substitution reactions .
Comparative Reactivity of Analogues
Compound | Key Reaction Difference | Reference |
---|---|---|
3-(4-Bromobenzyl)azetidine | Faster Suzuki coupling | |
3-(2-Chloro-4-fluorobenzyl)azetidine | Preferential ring-opening at C2 |
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
3-(4-Chloro-3-fluorobenzyl)azetidine is primarily investigated as a building block for synthesizing new drug candidates. Its ability to interact with biological targets makes it a potential pharmacophore in drug design, particularly for anti-cancer and anti-inflammatory agents. The presence of halogen substituents, specifically chlorine and fluorine, enhances the compound's reactivity and selectivity in biological systems .
Mechanism of Action
The compound is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity. This interaction can influence various signaling pathways involved in cell growth, apoptosis, and immune response .
Biological Studies
Antimicrobial and Anticancer Properties
Research indicates that azetidine derivatives, including this compound, exhibit significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its cytotoxic effects on cancer cell lines, suggesting that modifications in the benzyl group can significantly influence its efficacy .
Case Study: Cytotoxicity Studies
A study conducted on azetidine derivatives highlighted that the presence of halogenated substituents correlates with enhanced cytotoxicity against multiple cancer cell lines. This indicates the potential of this compound as a lead compound for developing new anticancer therapies .
Materials Science
Synthesis of Polymers
In materials science, this compound is utilized in the synthesis of polymers and materials with enhanced mechanical strength and thermal stability. Its unique chemical properties allow for the creation of specialty chemicals with specific functionalities .
Industrial Applications
In industrial settings, this compound is utilized in producing specialty chemicals and intermediates for various processes. Its versatility as a reagent in organic synthesis further emphasizes its importance across different sectors .
Mechanism of Action
The mechanism of action of 3-[(4-chloro-3-fluorophenyl)methyl]azetidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chloro-3-methylphenyl)methyl]azetidine: Similar structure but with a methyl group instead of a fluorine atom.
3-[(4-chloro-3-trifluoromethylphenyl)methyl]azetidine: Contains a trifluoromethyl group instead of a single fluorine atom.
3-[(4-chloro-3-bromophenyl)methyl]azetidine: Contains a bromine atom instead of a fluorine atom.
Uniqueness
3-[(4-chloro-3-fluorophenyl)methyl]azetidine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties
Biological Activity
3-(4-Chloro-3-fluorobenzyl)azetidine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, and mechanisms of action, supported by relevant studies and data.
The synthesis of this compound typically involves the reaction of 4-chloro-3-fluorobenzyl chloride with azetidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is conducted in aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C) to ensure complete conversion.
Key Characteristics
- Molecular Weight : 199.65 g/mol
- Structure : Contains a four-membered azetidine ring substituted with a 4-chloro-3-fluorobenzyl group.
- Reactivity : The halogen substituents (chlorine and fluorine) enhance the compound's reactivity, making it suitable for various medicinal applications.
Biological Activity
Research indicates that azetidines, including this compound, exhibit a range of biological activities such as antimicrobial and anticancer properties. The compound is investigated for its interactions with specific biological targets, which may include enzymes and receptors.
Anticancer Activity
In vitro studies have demonstrated that this compound possesses significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown activity against MCF-7 breast cancer cells, indicating a potential for development as anticancer agents .
The mechanism of action for this compound involves several pathways:
- Enzyme Interaction : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Membrane Disruption : It could disrupt cellular membranes, leading to increased permeability and subsequent cell death.
- DNA Interference : Potential interference with DNA replication processes has also been suggested, though further studies are needed to clarify these interactions .
Case Studies and Research Findings
- Antiproliferative Studies :
- Mechanistic Insights :
Comparative Analysis
Compound Name | Structure Features | Biological Activity |
---|---|---|
This compound | Azetidine ring with chloro and fluoro groups | Anticancer, antimicrobial properties |
3-(4-Bromobenzyl)azetidine | Bromine instead of chlorine | Varies; potential for different reactivity |
2-(4-Chloro-phenyl)azetidine | Chlorine at a different position | Different receptor interactions |
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
3-[(4-chloro-3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-9-2-1-7(4-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2 |
InChI Key |
BZHPTCOPSSQMMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=CC(=C(C=C2)Cl)F |
Origin of Product |
United States |
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